molecular formula C19H18N2O4 B2517099 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine CAS No. 1190294-34-8

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine

Cat. No. B2517099
CAS RN: 1190294-34-8
M. Wt: 338.363
InChI Key: LKLYEHKNRATUDH-UHFFFAOYSA-N
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Description

“N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine” is a complex organic compound. It contains a glycine moiety, which is a simple, nonessential amino acid, and a 5-(benzyloxy)-1H-indol-1-yl group . The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to the 5-position of an indole . The indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the indole and benzyloxy groups. The indole group consists of a fused ring system containing a benzene ring and a pyrrole ring . The benzyloxy group is a benzene ring attached to an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the polar acetyl and glycine groups could impact its solubility in water and other polar solvents .

properties

IUPAC Name

2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(20-11-19(23)24)12-21-9-8-15-10-16(6-7-17(15)21)25-13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLYEHKNRATUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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